(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride
CAS No.: 2098100-20-8
Cat. No.: VC3157201
Molecular Formula: C12H13Cl2FN2
Molecular Weight: 275.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098100-20-8 |
|---|---|
| Molecular Formula | C12H13Cl2FN2 |
| Molecular Weight | 275.15 g/mol |
| IUPAC Name | [6-(4-fluorophenyl)pyridin-3-yl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C12H11FN2.2ClH/c13-11-4-2-10(3-5-11)12-6-1-9(7-14)8-15-12;;/h1-6,8H,7,14H2;2*1H |
| Standard InChI Key | PQDKHNWOSBTSQZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC=C(C=C2)CN)F.Cl.Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(C=C2)CN)F.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Identification Parameters
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride is precisely identified through a set of standardized chemical parameters. The compound is registered with CAS number 2098100-20-8, providing a unique identifier in chemical databases. Its molecular formula is C₁₂H₁₃Cl₂FN₂, representing the atomic composition of the molecule including the two hydrochloride counterions. The molecular weight of the compound is 275.15 g/mol, which accounts for all constituent atoms.
Structural Features
The structural foundation of this compound consists of a pyridine ring with a 4-fluorophenyl substituent at the 6-position and a methanamine group at the 3-position. This arrangement creates a molecule with multiple potential interaction sites, including:
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A pyridine nitrogen that can serve as a hydrogen bond acceptor
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A primary amine group that can function as both hydrogen bond donor and acceptor
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A fluorine atom that introduces unique electronic properties and potential metabolic stability
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Two chloride counterions that neutralize the protonated amine group in the salt form
The IUPAC name, [6-(4-fluorophenyl)pyridin-3-yl]methanamine;dihydrochloride, systematically describes this structural arrangement. The compound's structure can also be represented through standardized notation systems including its Standard InChI (InChI=1S/C12H11FN2.2ClH/c13-11-4-2-10(3-5-11)12-6-1-9(7-14)8-15-12;;/h1-6,8H,7,14H2;2*1H) and canonical SMILES notation (C1=CC(=CC=C1C2=NC=C(C=C2)CN)F.Cl.Cl).
Physical and Chemical Properties
Chemical Properties and Behavior
Being a dihydrochloride salt, the compound demonstrates improved stability compared to its free base counterpart. The salt formation offers several advantages, including:
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Enhanced water solubility compared to the free base form
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Greater stability during storage
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Reduced volatility, which is particularly important for handling and research applications
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Potentially improved bioavailability in biological systems
The presence of the 4-fluorophenyl group likely contributes to the compound's lipophilicity and may influence its interaction with biological membranes. The primary amine functionality, while protonated in the salt form, represents a reactive site that could be utilized for further chemical modifications.
The table below summarizes the key physical and chemical properties of (6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride:
| Property | Value |
|---|---|
| CAS Number | 2098100-20-8 |
| Molecular Formula | C₁₂H₁₃Cl₂FN₂ |
| Molecular Weight | 275.15 g/mol |
| Physical State | Solid |
| IUPAC Name | [6-(4-fluorophenyl)pyridin-3-yl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C12H11FN2.2ClH/c13-11-4-2-10(3-5-11)12-6-1-9(7-14)8-15-12;;/h1-6,8H,7,14H2;2*1H |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(C=C2)CN)F.Cl.Cl |
| PubChem Compound ID | 121209188 |
Synthesis Methodology
Key Synthetic Steps
Based on established synthetic protocols for similar compounds, the synthesis might proceed through the following general steps:
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Substitution reactions to introduce the 4-fluorophenyl group at the 6-position of a pyridine derivative
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Functionalization of the 3-position to incorporate the methanamine group
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Salt formation through treatment with hydrogen chloride to create the dihydrochloride salt
Research Applications
Structure-Activity Relationship Studies
The compound's structural features make it potentially valuable for structure-activity relationship (SAR) studies. The presence of both aromatic rings (pyridine and fluorophenyl) connected through a direct bond creates a scaffold that can influence binding to biological targets. Additionally, the methanamine group provides a site for potential hydrogen bonding and further derivatization.
Similar compounds have been utilized in SAR studies exploring antimicrobial activities. For instance, 3-(4-fluorophenyl)-substituted compounds have demonstrated promising results in antimycobacterial research, with 4-fluorophenyl substitution potentially blocking metabolism and enhancing potency compared to other substitution patterns .
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds share structural similarities with (6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride, including:
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(6-fluoropyridin-3-yl)methanamine (CAS: 205744-17-8), which features a fluoro substituent directly on the pyridine ring rather than on a phenyl substituent. This compound has a molecular weight of 126.132 g/mol and a molecular formula of C₆H₇FN₂ .
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(4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride, which differs in the position of the nitrogen in the pyridine ring and has only one hydrochloride counterion. This compound has a molecular weight of 238.69 g/mol .
Structure-Property Relationships
The positioning of substituents on heterocyclic scaffolds significantly influences their physical, chemical, and potentially biological properties. In related compounds, the presence of fluorine substitution has been associated with enhanced metabolic stability and potency. For example, in studies of pyrazolopyrimidine derivatives, 4-F and 4-OMe substitutions on phenyl rings demonstrated enhanced antimycobacterial activity compared to other substitution patterns .
The position of the pyridine nitrogen also affects the electronic properties and hydrogen-bonding capabilities of these compounds. In our target compound, the nitrogen at position 1 of the pyridine ring creates different electronic distribution compared to analogues with nitrogen at position 4 .
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